![molecular formula C19H21BrN2O2 B14809489 3-bromo-4-tert-butyl-N'-[(3-methylphenyl)carbonyl]benzohydrazide](/img/structure/B14809489.png)
3-bromo-4-tert-butyl-N'-[(3-methylphenyl)carbonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a tert-butyl group, and a benzoyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 3-bromo-4-tert-butylbenzoic acid with hydrazine hydrate, followed by acylation with 3-methylbenzoyl chloride. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced to form different functional groups.
Acylation and Alkylation: The compound can undergo further acylation or alkylation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents in place of the bromine atom, while oxidation and reduction can modify the hydrazide group to form various functional groups.
Scientific Research Applications
3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and tert-butyl groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-tert-butylbenzoic acid
- 4-bromo-N-tert-butyl-3-methoxybenzamide
- 1-bromo-4-tert-butylbenzene
Uniqueness
3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both a hydrazide group and a benzoyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H21BrN2O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C19H21BrN2O2/c1-12-6-5-7-13(10-12)17(23)21-22-18(24)14-8-9-15(16(20)11-14)19(2,3)4/h5-11H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
ZPJKGWYXNIEMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


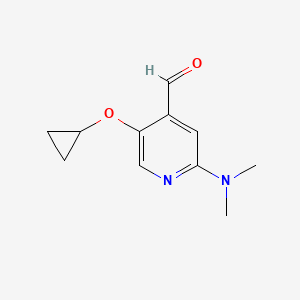
![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B14809424.png)
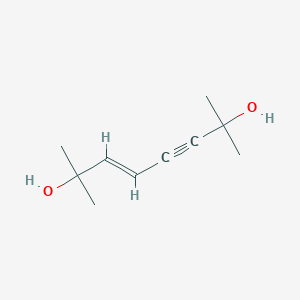
![5-Benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B14809430.png)
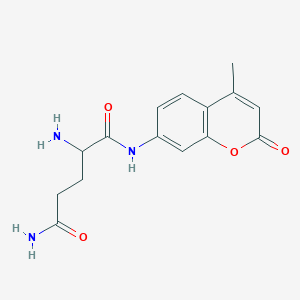
![2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14809446.png)


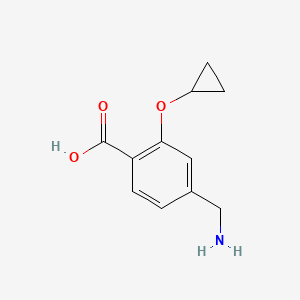
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B14809466.png)

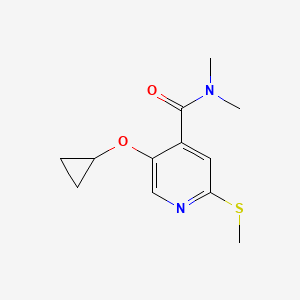
![4-chloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14809486.png)

